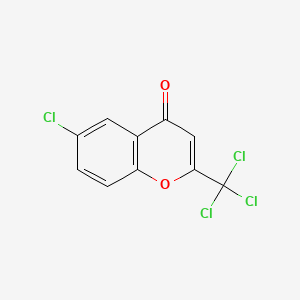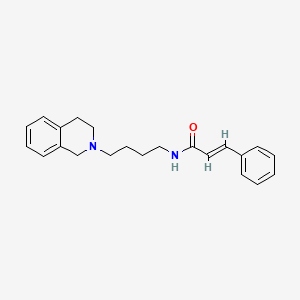
Triethanolamine oleate
Vue d'ensemble
Description
Triethanolamine oleate, also known as TEA-oleate, is a compound that is used as a mild emulsifier and surfactant . It is a product of the reaction between triethanolamine (TEA) and oleic acid . Triethanolamine, or TEOA, is an organic compound with the chemical formula N(CH2CH2OH)3. It is a colorless, viscous liquid that is both a tertiary amine and a triol .
Synthesis Analysis
The synthesis of this compound involves the reaction of oleic acid and triethanolamine. A method for preparing this compound used for cutting fluids has been disclosed in a patent . The method includes a step of material preparing, namely a step of weighing oleic acid and triethanolamine in a mass ratio of 2:1, a step of stirring, namely a step of adding mixed materials and toluene together into a reactor and stirring, a step of heating, namely a step of heating the reactor until no water is generated, and maintaining the temperature, and a step of finished product cooling, namely a step of feeding cooling water, cooling until the temperature is 60 DEG C or below, and allowing nitrogen feeding to be stopped to prepare a finished product .
Physical and Chemical Properties Analysis
This compound is a pale yellow to brown liquid . It is soluble in water and ethanol . It is stable but can be easily oxidized . The molecular weight of this compound is 431.66 g/mol .
Applications De Recherche Scientifique
Surface Chemistry and Flow Properties in Crude Oil
Triethanolamine oleate has significant applications in the petroleum industry. It's used as a surfactant and flow improver in crude oil, particularly for its ability to modify crystallization and flow properties. For instance, hexa-triethanolamine oleate esters have been developed as pour point depressants for waxy crude oils. These esters exhibit excellent efficiency in improving the flow of crude oils by modifying the crystalline structure of the wax, as confirmed by surface property measurements and evaluations of their effectiveness as flow improvers and pour point depressants (Hafiz & Khidr, 2007). Similarly, oleic acid-based polymeric additives synthesized from triethanolamine (tri-triethanolamine di oleate) have shown promising results in reducing the pour point and improving the rheological properties of Indian waxy crude oil, highlighting their potential in managing flow assurance problems (Deka, Sharma, Mandal, & Mahto, 2018).
Emulsion Stability in Industrial Applications
The stability of oil-in-water emulsions is crucial in various industries, and this compound plays a significant role in this aspect. It's used to adjust the droplet size distribution and stability of emulsions. Studies have shown that variations in oil phase concentration, especially in the presence of this compound, influence the droplet size and stability of corn oil-in-water emulsions. The interaction between this compound and other components like carboxymethylcellulose affects the emulsion properties, thereby guiding the creation of emulsions with desired characteristics for use in sectors like food, pharmaceuticals, cosmetics, and the oil industry (Hadnađev, Dokic, Krstonošić, & Hadnađev, 2013).
Surfactant Synthesis and Optimization
The production and optimization of surfactants involving this compound are essential for various industrial applications. For instance, the optimized reaction conditions for synthesizing oleic acid and triethanolamine have been established, leading to the production of esterified products confirmed by IR spectroscopy. Such compounds are pivotal in the creation of quaternary cationic fatliquors, widely used in the leather industry for their softening and conditioning properties (Yan-hong, 2006).
Catalysis and Chemical Reactions
In the field of catalysis and chemical reactions, triethanolamine serves as an efficient and reusable base, ligand, and reaction medium for various catalyzed reactions. It's notably effective in phosphane-free palladium-catalyzed Heck reactions, enabling the generation of desired products in good yields. Moreover, triethanolamine can be recovered and reused multiple times without significant loss of reactivity, underscoring its potential as a sustainable catalyst in organic synthesis (Li & Wang, 2006).
Safety and Hazards
Triethanolamine oleate is classified as an eye irritant (Category 2A), which means it causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is advised to avoid letting the chemical enter drains .
Mécanisme D'action
Target of Action
Triethanolamine oleate primarily targets the intimal endothelium of veins . It acts as a chelator for calcium ions and an activator for coagulation factor XII .
Mode of Action
This compound interacts with its targets to produce a sterile, dose-related inflammatory response . The oleic acid component of the compound is responsible for the inflammatory response and may also activate coagulation in vivo by releasing tissue factor and activating Hageman factor . The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium .
Biochemical Pathways
The compound affects the coagulation pathway by activating Hageman factor and inhibiting fibrin clot formation . It also influences the inflammatory response pathway through the oleic acid component .
Pharmacokinetics
After injection into an esophageal varix, this compound is cleared from the injection site within five minutes via the portal vein . It rapidly diffuses through the venous wall and produces a dose-related extravascular inflammatory reaction .
Result of Action
The primary result of this compound’s action is fibrosis and possible occlusion of the vein . This is due to the sterile, dose-related inflammatory response it produces when injected intravenously .
Analyse Biochimique
Biochemical Properties
Triethanolamine oleate plays a role in biochemical reactions, particularly in the formation of surfactants . It interacts with various biomolecules, including fatty acids, proteins, and enzymes. The triethanolamine component neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water .
Cellular Effects
The cellular effects of this compound are complex and multifaceted. For instance, oleate, a component of this compound, has been found to alter the immune response in non-small cell lung adenocarcinoma through regulation of HMGB1 release . This suggests that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of similar compounds can vary with different dosages
Metabolic Pathways
This compound may be involved in various metabolic pathways. Oleic acid, a component of this compound, is a major unsaturated fatty acid involved in lipid metabolism
Transport and Distribution
It is known that triethanolamine, a component of this compound, is used in making surfactants, suggesting it may interact with transporters or binding proteins .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Triethanolamine oleate can be achieved through the reaction between oleic acid and triethanolamine.", "Starting Materials": ["Oleic acid", "Triethanolamine"], "Reaction": [ "Mix oleic acid and triethanolamine in a 1:1 molar ratio in a reaction flask", "Heat the mixture to 150-160°C under nitrogen atmosphere", "Stir the mixture for 4-5 hours until a clear solution is obtained", "Cool the solution to room temperature and add a small amount of distilled water", "Stir the mixture for 30 minutes to precipitate the Triethanolamine oleate", "Filter the precipitate and wash with distilled water", "Dry the product under vacuum at 50-60°C" ] } | |
Numéro CAS |
2717-15-9 |
Formule moléculaire |
C18H34O2.C6H15NO3 C24H49NO5 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2 |
Clé InChI |
ICLYJLBTOGPLMC-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Apparence |
Solid powder |
| 68478-84-2 2717-15-9 |
|
Description physique |
Liquid |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Triethanolamine oleate; Trietol; Tea-oleate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of triethanolamine oleate in emulsion formation?
A1: this compound acts as an emulsifier, facilitating the creation of stable oil-in-water (O/W) emulsions. It achieves this by reducing surface tension between the oil and water phases, allowing for smaller droplet sizes and preventing separation. [, , , , ]
Q2: How does this compound interact with carboxymethylcellulose in emulsions?
A3: this compound and carboxymethylcellulose demonstrate an interaction that can influence droplet size parameters. This interaction is supported by viscosity measurements and is particularly relevant at certain emulsifier concentrations and homogenization times. []
Q3: Can this compound be used in metalworking fluids?
A4: Yes, this compound serves multiple roles in metalworking fluids. It can function as a rust inhibitor, lubricant, and surfactant, contributing to the overall performance and stability of these fluids. []
Q4: What is the impact of this compound on cobalt leaching from cemented carbide tools?
A5: While triethanolamine itself can promote cobalt leaching, this compound demonstrates an inhibitory effect. This suggests that the oleate component plays a crucial role in mitigating cobalt leaching. [, , ]
Q5: What strategies can improve the antirust properties of formulations containing this compound?
A6: Combining this compound with inorganic corrosion inhibitors like borax or sodium benzoate can enhance antirust performance in aqueous formulations. []
Q6: How does the addition of other surfactants impact the properties of this compound-based emulsions?
A7: The combination of this compound with other surfactants, such as Tween 80 or NP-10, can further reduce droplet size and enhance emulsion stability compared to using this compound alone. []
Q7: Can this compound be used in cutting fluids for specific materials?
A9: Yes, this compound is a component in cutting fluids designed for aluminum alloys [] and silicon wafer cutting. [] It contributes to lubrication, rust prevention, and improved cutting performance.
Q8: Does this compound find applications beyond metalworking and cleaning?
A10: Yes, this compound is utilized in diverse applications, including pumping unit chain lubricants [], rapid quenching oils [], wire drawing lubricants for copper wires [], and as an anti-tacking agent in rubber manufacturing. []
Q9: Are there alternatives to this compound in specific applications?
A11: Yes, depending on the specific application, alternatives to this compound exist. For instance, other surfactants like sodium dodecyl benzene sulfonate or fatty alcohol polyoxyethylene ethers may be used in cleaning agents, while different emulsifiers can be employed in emulsion formulations. [, , ]
Q10: Are there environmental concerns associated with this compound?
A12: While specific data on the environmental impact of this compound is limited in the provided research, it is essential to consider its potential effects on aquatic ecosystems and explore biodegradation pathways. Implementing responsible waste management practices is crucial. [, ]
Q11: What analytical techniques are employed to characterize this compound and its formulations?
A13: Various analytical methods are used to study this compound, including viscosity measurements, SEM (Scanning Electron Microscopy), EDX (Energy-dispersive X-ray spectroscopy), and techniques for evaluating emulsion stability, particle size distribution, and surface tension. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



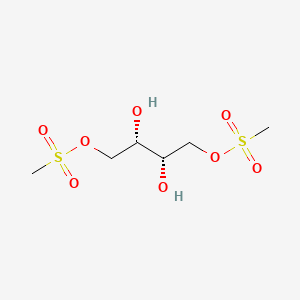

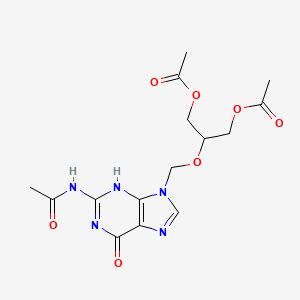


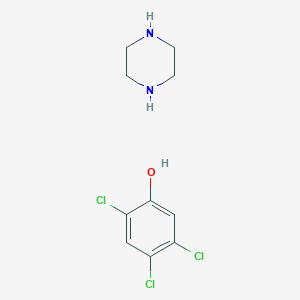

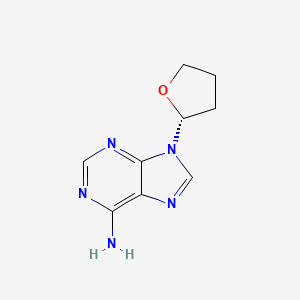
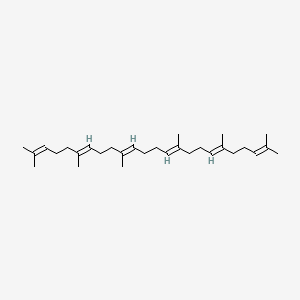
![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1682470.png)
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)
